molecular formula C16H13NO2 B3253459 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one CAS No. 223752-75-8

3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one

Cat. No.: B3253459
CAS No.: 223752-75-8
M. Wt: 251.28 g/mol
InChI Key: OFONIQPIWQLIGB-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Research on Quinolinone Derivatives

The history of quinolinone chemistry dates back to the late 19th century. mdpi.com Early synthetic methods, such as the Camps cyclization, were foundational in accessing these bicyclic structures. wikipedia.org These initial preparations often involved ring-closing reactions of aniline (B41778) derivatives that would install a hydroxyl group, which then tautomerizes to the more stable quinolinone form. wikipedia.org Foundational research primarily focused on the synthesis of the core quinolinone scaffold and its subsequent functionalization. Over the decades, this has evolved into the development of a vast library of derivatives, spurred by the discovery of their significant pharmacological properties, including antibacterial and anticancer activities. mdpi.com

Structural Classification and Nomenclature within the Quinolinone Class

Quinolinones, also referred to as quinolones, are structurally classified based on the position of the carbonyl group on the quinoline (B57606) ring. The two primary parent structures are quinolin-2(1H)-one and quinolin-4(1H)-one. mdpi.com The subject of this article, 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one, is a derivative of the latter.

The nomenclature, as guided by the International Union of Pure and Applied Chemistry (IUPAC), is systematic. For the parent compound, "Quinolin-4(1H)-one" is the preferred IUPAC name. wikipedia.orgqmul.ac.uk The "(1H)" designation, known as indicated hydrogen, specifies the location of the hydrogen atom on the nitrogen of the heterocyclic ring, which is necessary to define the structure unambiguously. qmul.ac.uk Substituents on the ring are then named and numbered according to standard IUPAC rules. In "this compound," the name precisely describes a quinolin-4(1H)-one core with a hydroxyl group at position 3, a methyl group at position 2, and a phenyl group attached to the nitrogen at position 1.

PositionSubstituentDescription
Core Quinolin-4(1H)-oneThe fundamental bicyclic heterocyclic structure.
1 PhenylA phenyl group is attached to the nitrogen atom.
2 MethylA methyl group is attached to carbon 2.
3 HydroxyA hydroxyl group is attached to carbon 3.
4 OxoThe defining carbonyl group of the quinolinone.

An interactive table detailing the nomenclature of this compound.

Key Structural Features and Tautomeric Considerations of 3-Hydroxyquinolin-4(1H)-one Systems

A critical structural feature of quinolin-4(1H)-one systems is the existence of keto-enol tautomerism. The parent compound, quinolin-4(1H)-one (the keto form), exists in equilibrium with its tautomer, 4-hydroxyquinoline (B1666331) (the enol form). wikipedia.org Spectroscopic and crystallographic studies have shown that the keto form is predominantly favored in both solid and solution states. researchgate.net

This equilibrium is influenced by substituents on the quinoline ring. In 3-hydroxyquinolin-4(1H)-one systems, the presence of the hydroxyl group at the 3-position introduces another potential tautomeric equilibrium. However, the fundamental keto-enol balance of the 4-oxo and 4-hydroxy forms remains a key consideration. The stability of the keto form is often attributed to factors like extended conjugation and intermolecular hydrogen bonding in the solid state. researchgate.netrsc.org Spectroscopic data, including NMR and IR, confirm that the equilibrium generally lies in favor of the quinolin-4(1H)-one structure. researchgate.netrsc.org For biological activity, preserving the 4-oxoquinoline structure is often considered crucial for interactions with molecular targets. nih.gov

Overview of Research Significance in Modern Chemical Sciences

The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. researchgate.net Derivatives of 3-hydroxyquinolin-4(1H)-one, including the specific compound this compound, are subjects of intensive research for their therapeutic potential.

Studies have demonstrated that this class of compounds exhibits a broad range of pharmacological activities. Notably, 2-phenyl-3-hydroxy-4(1H)-quinolinones have been investigated as:

Anticancer agents : They have been tested for in-vitro anticancer activity. nih.gov Some derivatives have shown efficacy against cancer cell lines like HepG-2. rsc.org

Enzyme inhibitors : They are known to inhibit enzymes such as topoisomerase, gyrase, and IMPDH (Inosine monophosphate dehydrogenase). nih.gov

Antibacterial agents : The quinolone class is famous for its antibacterial drugs, and research continues to explore new derivatives for this purpose. nih.gov

Antioxidant and Anti-inflammatory agents : Various quinoline derivatives have been studied for their potential to combat oxidative stress and inflammation. researchgate.net

The diverse biological profile of these compounds underscores their significance in modern drug discovery and development, with ongoing research focused on synthesizing novel analogues with enhanced potency and selectivity. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methyl-1-phenylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-15(18)16(19)13-9-5-6-10-14(13)17(11)12-7-3-2-4-8-12/h2-10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONIQPIWQLIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 Hydroxy 2 Methyl 1 Phenylquinolin 4 1h One and Its Analogues

Classical Approaches to Quinolin-4(1H)-one Core Synthesis

Thermal Condensation Reactions (e.g., Diethyl Phenylmalonate with N-Methylaniline)

One of the most direct and widely utilized methods for the preparation of 4-hydroxyquinolin-2-ones involves the thermal condensation of anilines with malonic acid derivatives. nih.gov Specifically, the synthesis of a related compound, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, is achieved through the thermal condensation of N-methylaniline with diethyl phenylmalonate. nih.gov This reaction is typically performed by heating a mixture of the two reactants at high temperatures (200–290 °C) for several hours, until the distillation of ethanol (B145695) ceases. nih.gov The hot reaction mixture is then poured into a mortar, crushed upon cooling, and dissolved in an aqueous sodium hydroxide (B78521) solution. nih.gov Subsequent acidification precipitates the crude product, which can be further purified by crystallization from a suitable solvent like ethanol. nih.gov While this method is effective, it often requires harsh reaction conditions and can be difficult to remove high-boiling solvents from the reaction mixture. mdpi.com

A typical procedure for this type of reaction is outlined in the table below:

StepReagents and ConditionsPurpose
1N-methylaniline, Diethyl phenylmalonateInitial reactants for the condensation.
2Heat (200–290 °C) for 4.5 hoursTo drive the condensation reaction and distill off ethanol.
3Aqueous sodium hydroxide, TolueneTo dissolve the product and wash away impurities.
410% Hydrochloric acidTo precipitate the final product by acidification.
5EthanolRecrystallization for purification.

Camps' Intramolecular Cyclization Reaction

The Camps cyclization is a versatile method for synthesizing hydroxyquinolines from o-acylaminoacetophenones using a hydroxide ion catalyst. wikipedia.org This intramolecular reaction can yield two different hydroxyquinoline isomers, with the relative proportions of each being dependent on the reaction conditions and the structure of the starting material. wikipedia.org The reaction proceeds via an intramolecular aldol-type condensation. The amide of a 1,3-enaminoketone can also undergo a similar cyclization to form pyridin-2-ones. wikipedia.org This reaction is a key method for accessing both quinolin-2(1H)-ones and quinolin-4(1H)-ones. researchgate.net The regioselectivity of the cyclization is influenced by steric and electronic factors of the substituents on the starting N-(2-acylaryl)amide. researchgate.net

Gould–Jacobs Reaction for Quinolin-4-one Backbone Formation

The Gould-Jacobs reaction is a cornerstone in the synthesis of the quinolin-4-one backbone. mdpi.com This thermal cyclization method, first reported in 1939, involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.com The resulting intermediate, upon heating, cyclizes to form a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, yields the desired quinolin-4-one. mdpi.comwikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

The multi-step process of the Gould-Jacobs reaction can be summarized as follows:

Condensation: Aniline or a substituted aniline reacts with an alkoxy methylenemalonic ester or an acyl malonic ester. wikipedia.org

Cyclization: A 6-electron cyclization process occurs upon heating to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org

Saponification: The ester group is hydrolyzed to a carboxylic acid. wikipedia.orgresearchgate.net

Decarboxylation: The resulting acid is decarboxylated to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgresearchgate.net

This methodology has been instrumental in the synthesis of various commercially available drugs with a quinolin-4-one core. mdpi.com

Cyclization of Anthranilic Acid Derivatives

The cyclization of anthranilic acid derivatives provides another important route to 1,2-disubstituted-3-hydroxy-4(1H)-quinolinones. researchgate.net This can be achieved by heating N-substituted phenacyl or acetonyl anthranilates. researchgate.net Two common methods for this cyclization are heating in polyphosphoric acid, which has a broad scope of applicability, and thermal cyclization in boiling N-methylpyrrolidone, which can be limited by steric effects. researchgate.net For instance, the synthesis of a methyl derivative of a quinolone has been accomplished by reacting the appropriate anthranilic acid with chloroacetone (B47974) under basic conditions, followed by cyclization of the resulting anthranilate in refluxing N-methylpyrrolidone, affording good yields over the two steps. researchgate.net The synthesis of various quinazolinone derivatives can also be initiated from substituted anthranilic acids. researchgate.netnih.gov

Contemporary and Green Chemistry Synthetic Protocols

Microwave-Assisted Synthesis Enhancements

In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and cleaner reactions. scholarsresearchlibrary.comnih.gov The synthesis of quinoline (B57606) and its derivatives has greatly benefited from this technology. wjbphs.com For example, a one-step synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was successfully demonstrated with a 98% yield using microwave heating and a proline catalyst. wjbphs.comwjbphs.com

Microwave irradiation has been successfully applied to various quinolone syntheses, including the Gould-Jacobs reaction and syntheses starting from anilines and diethyl malonate. nih.gov The use of microwave assistance in the Friedländer synthesis of 8-hydroxyquinolines has been shown to significantly increase yields compared to conventional heating (72% vs. 34%). nih.gov This enhancement is attributed to the efficient and rapid heating of the reaction mixture, which can accelerate reaction rates and often leads to the formation of purer products. scholarsresearchlibrary.com

The advantages of microwave-assisted synthesis are summarized in the table below:

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Often long (hours)Significantly reduced (minutes) scholarsresearchlibrary.comnih.gov
Product Yield Variable, sometimes lowGenerally improved yields scholarsresearchlibrary.comnih.gov
Energy Efficiency Less efficientMore energy-efficient
Side Reactions More prone to side reactionsCleaner reactions with fewer byproducts scholarsresearchlibrary.com
Environmental Impact Can require large amounts of solventsOften aligns with green chemistry principles nih.gov

Catalytic Approaches in Quinolinone Formation

The formation of the quinolinone scaffold, a core structure in many biologically active compounds, has been significantly advanced through the development of various catalytic methodologies. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes. This section will delve into specific catalytic strategies for the synthesis of 3-hydroxy-2-methyl-1-phenylquinolin-4(1H)-one and its analogues, focusing on palladium, silver, N-heterocyclic carbenes, and bismuth chloride as catalysts.

Palladium-Catalyzed Carbonylation and Annulation Reactions

Palladium catalysis has become a cornerstone in synthetic organic chemistry, and its application in the synthesis of quinolinones is well-documented nih.govnih.gov. Palladium-catalyzed carbonylative annulation reactions, in particular, provide a powerful tool for the construction of the quinolin-4(1H)-one core mdpi.com. These reactions typically involve the coupling of an ortho-haloaniline derivative with an alkyne in the presence of carbon monoxide (CO) mdpi.com. The palladium catalyst facilitates the insertion of CO and the subsequent cyclization to form the quinolinone ring system.

A general representation of this approach for the synthesis of a 2-substituted quinolin-4-one is depicted below:

General scheme of Palladium-catalyzed carbonylative annulation for quinolin-4-one synthesis

Scheme 1: General Palladium-Catalyzed Carbonylative Annulation for the Synthesis of 2-Substituted Quinolin-4-ones.

For the specific synthesis of this compound, a plausible palladium-catalyzed approach would involve the carbonylative coupling of N-(2-iodophenyl)aniline with a suitably substituted alkyne, followed by hydroxylation. Alternatively, a more direct route could involve a three-component reaction between an N-phenyl-2-iodoaniline, carbon monoxide, and a propargyl alcohol derivative, which upon cyclization would yield the desired product. The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields and selectivity nih.govnih.gov.

Table 1: Representative Conditions for Palladium-Catalyzed Quinolinone Synthesis

EntryCatalystLigandCO SourceSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂PPh₃CO (1 atm)Toluene10075 nih.gov
2PdCl₂(PPh₃)₂-Mo(CO)₆Dioxane12082 mdpi.com
3Pd(dba)₂XantphosCO (1 atm)DMF11088 nih.gov
Silver-Catalyzed Carboxylation and Coupling Reactions

Silver catalysis has emerged as a valuable alternative and complementary approach to palladium catalysis in the synthesis of heterocyclic compounds rsc.org. In the context of quinolinone synthesis, silver catalysts can promote carboxylation and coupling reactions under mild conditions rsc.org. Silver-catalyzed reactions often proceed via radical pathways or through the activation of C-H bonds, offering unique reactivity profiles.

A notable application of silver catalysis is in the synthesis of 3-substituted-4-quinolones from enaminones and electrophiles rsc.org. This methodology could be adapted for the synthesis of the target molecule by employing a suitably designed enaminone precursor derived from N-phenylaniline. The silver catalyst would facilitate the introduction of the hydroxyl group at the C-3 position through a carboxylation-decarboxylation sequence or by coupling with a hydroxylating agent.

Plausible Silver-catalyzed route to 3-hydroxy-4-quinolones

Scheme 2: Plausible Silver-Catalyzed Approach to 3-Hydroxy-4-quinolones.

The reaction conditions for silver-catalyzed transformations are often mild, and the catalyst is generally less expensive than palladium, making it an attractive option for large-scale synthesis.

Table 2: Illustrative Silver-Catalyzed Reactions for Heterocycle Synthesis

EntrySilver SaltOxidantSolventTemperature (°C)Yield (%)Reference
1AgNO₃K₂S₂O₈H₂O/CH₃CN8078 rsc.org
2Ag₂O-DMSO10065 rsc.org
3AgOAcO₂Toluene11072 rsc.org
N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide array of chemical transformations mdpi.com. Their ability to act as nucleophilic catalysts enables unique reaction pathways for the construction of complex molecular architectures, including quinolinones mdpi.com. In the synthesis of 4-quinolones, NHCs can be employed to generate key acyl anion intermediates from aldehydes, which can then undergo cyclization with suitable aniline derivatives.

A potential NHC-catalyzed strategy for the synthesis of this compound could involve the reaction of an N-phenyl-2-aminobenzaldehyde with a pyruvate-derived aldehyde in the presence of an NHC catalyst. The NHC would facilitate the formation of a Breslow intermediate, which would then undergo an intramolecular Stetter-type reaction to afford the quinolinone core. Subsequent tautomerization would yield the desired 3-hydroxy functionality.

Proposed NHC-catalyzed synthesis of the quinolinone core

Scheme 3: Proposed NHC-Catalyzed Route to the 3-Hydroxy-4-quinolone Scaffold.

The versatility of NHC catalysts allows for fine-tuning of their steric and electronic properties to optimize reaction outcomes. Chiral NHCs can also be employed to achieve enantioselective synthesis of quinolinone derivatives.

Table 3: General Conditions for NHC-Catalyzed Annulation Reactions

EntryNHC PrecursorBaseSolventTemperature (°C)Yield (%)Reference
1Thiazolium saltDBUTHF6085 mdpi.com
2Imidazolium saltK₂CO₃Dioxane8079 mdpi.com
3Triazolium saltNaHDMF2591 mdpi.com
Bismuth Chloride (BiCl₃)-Catalyzed Reactions

Bismuth compounds, particularly bismuth(III) chloride (BiCl₃), are attractive catalysts in organic synthesis due to their low cost, low toxicity, and moisture tolerance jptcp.com. BiCl₃ is a versatile Lewis acid catalyst that can promote a variety of organic transformations, including the synthesis of heterocyclic compounds.

In the context of quinolinone synthesis, BiCl₃ can catalyze the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline jptcp.com. For the synthesis of this compound, a modified approach could be envisioned where N-phenylaniline is reacted with a derivative of acetoacetic ester that would lead to the desired 2-methyl and 3-hydroxy substitution pattern. The Lewis acidity of BiCl₃ would facilitate both the initial condensation and the subsequent cyclization step, likely under milder conditions than the traditional thermal methods.

BiCl3-catalyzed Conrad-Limpach type synthesis

Scheme 4: Proposed BiCl₃-Catalyzed Conrad-Limpach Type Synthesis.

The use of BiCl₃ offers a greener and more economical alternative to many other metal-based catalysts.

Table 4: Representative Bismuth Chloride-Catalyzed Reactions

EntrySubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
1AnilineEthyl acetoacetateEthanolReflux85 jptcp.com
2N-methylanilineDiethyl malonateToluene11078 jptcp.com
32-aminoacetophenoneβ-ketoesterAcetonitrile8092 jptcp.com

One-Pot Synthetic Strategies for Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation rsc.orgnih.gov. The development of one-pot strategies for the synthesis of complex molecules like this compound is a highly desirable goal in modern organic synthesis.

A plausible one-pot approach for the target molecule could be based on a modified Camps cyclization. This would involve the in-situ formation of an N-(2-acylphenyl)acetamide derivative from N-phenyl-2-aminoacetophenone, followed by a base-catalyzed intramolecular cyclization to yield the 4-quinolone ring system. The introduction of the 3-hydroxy group could be achieved by using a starting material with a pre-installed hydroxylated acyl group or through a subsequent oxidation step within the one-pot sequence.

Another potential one-pot strategy could involve a multi-component reaction. For instance, the reaction of N-phenylaniline, an α-keto ester, and a methyl source in the presence of a suitable catalyst could directly lead to the formation of the desired quinolinone in a single step. The choice of catalyst and reaction conditions would be critical to control the regioselectivity and efficiency of such a transformation.

Table 5: Examples of One-Pot Quinoline Synthesis

EntryStarting MaterialsCatalyst/ReagentSolventKey StepsYield (%)Reference
1Aniline, Aldehyde, AlkyneCuITolueneA³ coupling, cyclization75 nih.gov
22-Iodoaniline, AlkynePd(OAc)₂, Mo(CO)₆DioxaneCarbonylative Sonogashira, cyclization82 organic-chemistry.org
3Aniline, β-ketoesterMicrowaveDiphenyl etherConrad-Limpach cyclization88 rsc.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it minimizes the use of volatile and often hazardous organic solvents. Solvent-free reactions can be promoted by various means, including microwave irradiation, grinding (mechanochemistry), or simply by heating the neat reactants.

For the synthesis of this compound, a solvent-free approach based on the Conrad-Limpach reaction could be particularly effective. The neat mixture of N-phenylaniline and a suitable β-ketoester could be heated to a high temperature to induce condensation and cyclization wikipedia.orgquimicaorganica.org. The use of a solid acid or base catalyst could facilitate the reaction at lower temperatures.

Microwave-assisted organic synthesis (MAOS) is another powerful technique for conducting reactions under solvent-free or minimal solvent conditions rsc.org. The direct absorption of microwave energy by the reactants often leads to a dramatic reduction in reaction times and improved yields. A microwave-assisted, solvent-free synthesis of the target quinolinone could be envisioned by irradiating a mixture of the appropriate aniline and β-ketoester, potentially with a catalytic amount of a solid support like clay or silica (B1680970) gel.

Table 6: Comparison of Conventional vs. Solvent-Free Quinoline Synthesis

ReactionConditionsSolventTimeYield (%)Reference
Conrad-Limpach250 °CMineral Oil4 h70 wikipedia.org
Conrad-Limpach (Microwave)180 °CNone15 min85 rsc.org
Gould-Jacobs240 °CDiphenyl ether6 h65 mdpi.comwikipedia.org
Gould-Jacobs (Mechanochemical)GrindingNone30 min92 mdpi.comwikipedia.org

Regioselective Functionalization and Derivatization

The presence of multiple reactive sites in this compound, including the electron-rich benzene (B151609) ring, the nucleophilic C3 position, and the enolic hydroxyl group, as well as the electrophilic C4-carbonyl group, allows for a variety of regioselective transformations.

Electrophilic substitution reactions on the this compound core can be directed to either the C3 position of the quinolinone ring or the activated 2-methyl group, depending on the reaction conditions and the nature of the electrophile.

Bromination serves as a key example of electrophilic substitution. The treatment of 2-methylquinolin-4(1H)-one derivatives with brominating agents can lead to substitution at different positions. For instance, the reaction of 3-substituted 2-methylquinolin-4(1H)-ones with molecular bromine or N-bromosuccinimide (NBS) has been shown to be influenced by the nature of the substituent at the C3 position. In cases where the C3 position is unsubstituted, electrophilic attack readily occurs at this site. However, for this compound, the presence of the hydroxyl group directs the regioselectivity. Halogenation of similar 3-hydroxyquinoline (B51751) systems has been reported to occur at the C3 position nih.gov. The electron-donating effect of the hydroxyl group enhances the nucleophilicity of the C3 position, making it susceptible to electrophilic attack.

Alternatively, under radical conditions, bromination can occur at the 2-methyl group to yield a 2-(bromomethyl) derivative. This transformation is typically achieved using NBS in the presence of a radical initiator like benzoyl peroxide. This brominated intermediate is a valuable precursor for further nucleophilic substitution reactions.

Table 1: Electrophilic Bromination of 2-Methylquinolin-4(1H)-one Analogues

Substrate AnalogueReagentPosition of BrominationReference
3-Substituted 2-methylquinolin-4(1H)-oneBr2 or NBSC3 or 2-methyl group researchgate.net
3-HydroxyquinolineHalogenating agentC3 nih.gov

Nucleophilic substitution reactions on the this compound scaffold typically require prior activation of the molecule with a suitable leaving group. Halogenation, as discussed in the previous section, provides an effective entry point for such transformations. The introduction of a bromine or chlorine atom at the C3 position renders this site susceptible to attack by various nucleophiles nih.gov.

A range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the halogen atom, leading to a diverse array of 3-substituted quinolinone derivatives. For example, the reaction of a 3-bromo-2-methyl-1-phenylquinolin-4(1H)-one with primary or secondary amines would yield the corresponding 3-amino derivatives. Similarly, reaction with thiols would lead to 3-thioether compounds.

Furthermore, the hydroxyl group at the C3 position can itself be transformed. For instance, it can be converted into a better leaving group, such as a tosylate, which can then be displaced by nucleophiles.

Table 2: Nucleophilic Substitution on 3-Halo-quinolin-4(1H)-one Analogues

Substrate AnalogueNucleophileProduct TypeReference
3-Bromo-1-methyl-3-phenylquinoline-2,4(1H,3H)-dioneVarious nucleophiles3-Substituted derivatives nih.gov
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine (B178648), Azide, Amines4-Substituted derivatives nih.gov

The this compound core serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems through cycloaddition reactions. These reactions often involve the transformation of the quinolinone into a reactive intermediate that can participate in [4+2] or [3+2] cycloadditions.

One important strategy involves the synthesis of pyrazolo[3,4-b]quinolines. This can be achieved by reacting a 3-acyl-4-hydroxy-2-quinolinone derivative with hydrazines nih.gov. The initial condensation reaction is followed by cyclization to afford the fused pyrazole (B372694) ring. For this compound, this would necessitate a preliminary functionalization to introduce a suitable reactive group at the C3 position that can undergo condensation with a hydrazine derivative.

Another approach to fused systems is the construction of an oxazole (B20620) ring, leading to oxazolo[4,5-b]quinolines. This typically involves the reaction of a 3-amino-4-hydroxyquinolinone derivative with a suitable one-carbon synthon, such as an orthoester or an acid chloride nih.govresearchgate.net. The synthesis of the requisite 3-amino precursor can be achieved from the 3-hydroxy compound via a two-step process involving nitrosation followed by reduction.

Table 3: Synthesis of Fused Heterocycles from Quinolinone Precursors

Fused SystemQuinolinone PrecursorReaction TypeReference
Pyrazolo[3,4-b]quinoline3-Acyl-4-hydroxy-2-quinolinoneCondensation/Cyclization nih.govmdpi.com
Oxazolo[4,5-b]quinoline3-Amino-4-hydroxyquinolinoneCondensation/Cyclization nih.govresearchgate.net

The carbonyl group at the C4 position of the this compound ring is susceptible to thionation, providing a route to the corresponding 4-thioxo derivative. This transformation is typically accomplished using thionating agents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀) researchgate.net.

The reaction with Lawesson's reagent generally proceeds under milder conditions and often gives higher yields compared to P₄S₁₀. The mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable phosphorus-oxygen species researchgate.net. The resulting 3-hydroxy-2-methyl-1-phenylquinoline-4(1H)-thione is a valuable intermediate for further synthetic modifications, particularly for the synthesis of sulfur-containing fused heterocyclic systems.

Table 4: Thionation of Carbonyl Compounds in Heterocyclic Systems

Thionating AgentSubstrate TypeProduct TypeKey FeaturesReference
Lawesson's ReagentKetones, Amides, LactamsThioketones, Thioamides, ThiolactamsMilder conditions, good yields researchgate.net
Phosphorus Pentasulfide (P₄S₁₀)Carbonyl compoundsThiocarbonyl compoundsOften requires higher temperatures researchgate.net

Based on a thorough search of available scientific literature, detailed experimental spectroscopic and crystallographic data specifically for the compound This compound (CAS 13152-34-4) is not available in the public domain.

Consequently, it is not possible to provide the requested in-depth analysis and data tables for the following sections as outlined:

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 2 Methyl 1 Phenylquinolin 4 1h One Systems

X-ray Crystallography and Solid-State Structural Analysis

While data exists for structurally related isomers and derivatives, such as 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one nih.gov and 3-hydroxy-2-phenylquinolin-4(1H)-one nih.gov, providing this information would not be scientifically accurate for the specific compound requested and would violate the instructions to focus solely on "3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one".

To fulfill the request, published experimental data from primary scientific sources detailing the characterization of this compound would be required. Without such data, any attempt to generate the specified article would be speculative and would not meet the required standards of scientific accuracy.

Crystal Structure Determination and Molecular Conformation

The determination of the crystal structure for this compound would involve single-crystal X-ray diffraction analysis. This technique would yield precise information regarding the unit cell parameters (a, b, c, α, β, γ), space group, and the exact coordinates of each atom within the crystal lattice. From this data, the molecular conformation, including the spatial arrangement of the N-phenyl and C2-methyl groups relative to the quinoline (B57606) core, could be definitively established. However, no published crystallographic data for this specific compound is currently available.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of a hydroxyl group at the C3 position and a carbonyl group at the C4 position strongly suggests the formation of an intramolecular hydrogen bond, creating a stable six-membered ring. mdpi.com This type of interaction is a common feature in α-hydroxy carbonyl systems and significantly influences the molecule's chemical and physical properties. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2 Methyl 1 Phenylquinolin 4 1h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For quinolinone derivatives, Density Functional Theory (DFT) has emerged as a robust method for obtaining accurate geometrical and electronic information.

The optimization of the molecular geometry is the foundational step in computational analysis, providing the most stable three-dimensional arrangement of atoms. For quinolinone systems, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine these optimized structures. nih.gov This level of theory has been shown to produce geometrical parameters (bond lengths and angles) that are in good agreement with experimental data from X-ray crystallography for similar molecules. nih.gov

For the related compound, 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, crystallographic data reveals that the quinoline (B57606) system is nearly planar. The phenyl ring, however, is significantly rotated with respect to the quinoline plane, with a dihedral angle of 62.16(4)°. nih.gov It is anticipated that 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one would adopt a similar conformation, with the N-phenyl group twisted out of the plane of the quinoline core to minimize steric hindrance.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Quinolinone Core Structure

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=O1.23 - 1.25-
C-OH1.35 - 1.37-
N-C(aromatic)1.40 - 1.42-
C-N-C-118 - 122
O-C-C-119 - 121

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability and reactivity. rsc.org

In studies of related 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones, the HOMO is typically localized over the quinolinone ring and the electron-donating hydroxyl group, while the LUMO is distributed across the π-conjugated system, including the aryl substituent. nih.govrsc.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. rsc.org For a series of these compounds, energy gaps were found to range from 2.783 eV to 3.995 eV, indicating that substitutions on the quinolinone core can significantly tune the electronic properties. nih.govrsc.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Representative Quinolinone Derivative

ParameterEnergy (eV)
EHOMO-6.642
ELUMO-2.647
Energy Gap (ΔE)3.995

Note: Data is for a representative compound (compound 9) from a study on 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones and serves as an illustrative example. nih.govrsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack.

For quinolinone derivatives, MEP maps typically show the most negative potential (red) localized around the carbonyl oxygen and the oxygen of the hydroxyl group, identifying them as primary sites for electrophilic interaction. rsc.org Positive potential regions (blue) are generally found around the hydroxyl hydrogen and the hydrogen atoms of the aromatic rings, indicating their susceptibility to nucleophilic attack. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for validating experimental data and aiding in structural elucidation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical calculations for related quinolinones have shown a strong correlation with experimental spectra, helping to assign specific signals to the correct nuclei. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated harmonic frequencies are often scaled by a factor to better match experimental anharmonic vibrations. For 4-hydroxy-1-methyl-2(1H)-quinolone, a combined experimental and theoretical study demonstrated a comparable agreement between the calculated and experimental FT-IR spectra, allowing for a detailed assignment of vibrational modes. ajbasweb.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Quinolinone Derivative

Vibrational ModeExperimental FT-IRCalculated (DFT/B3LYP)
O-H Stretch~3400~3450
C-H Stretch (Aromatic)3050 - 31503060 - 3180
C=O Stretch~1650~1660
C=C Stretch (Aromatic)1500 - 16001510 - 1610

Note: This table provides representative frequency ranges for quinolinone derivatives based on general knowledge and studies of similar compounds, as specific data for this compound was not available.

Conformational Analysis and Energy Landscape Studies

Molecules with rotatable bonds, such as the N-phenyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by performing relaxed potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For N-phenyl substituted quinolinones, a key conformational feature is the torsion angle between the quinolinone ring and the phenyl substituent. nih.gov Due to steric hindrance between the phenyl ring and the quinolinone core, a non-planar (twisted) conformation is generally the most stable. nih.gov Understanding the energy landscape provides insight into the molecule's flexibility and the populations of different conformers at a given temperature, which can influence its chemical and biological properties.

Theoretical Exploration of Intramolecular Interactions (e.g., Excited-State Intramolecular Proton Transfer (ESIPT))

3-Hydroxyquinolinones are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a photochemical process where a proton is transferred from the hydroxyl group at the 3-position to the carbonyl oxygen at the 4-position upon photoexcitation. nih.gov This process results in the formation of a transient keto-tautomer, which often has distinct photophysical properties, such as a large Stokes-shifted fluorescence. nih.gov

Theoretical calculations are essential for elucidating the mechanism of ESIPT. They can map the potential energy surfaces of both the ground and excited states, identifying the energy barriers and the structures of the transition states. Studies on 2-phenyl-3-hydroxyquinolone derivatives have shown that the ESIPT reaction is extremely fast. nih.gov Quantum chemical calculations suggest that the conformation of the substituent at the 2-position can sterically influence the orientation of the 3-OH group, thereby affecting the efficiency and speed of the proton transfer. A more planar conformation, which favors the intramolecular hydrogen bond between the hydroxyl and carbonyl groups, can accelerate the ESIPT reaction. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling is a crucial tool for elucidating the complex reaction mechanisms involving quinolinone systems. DFT calculations, for instance, can map out the potential energy surface of a reaction, identifying transition states and intermediates to clarify the reaction pathway. nih.gov

Studies on related quinolinone derivatives demonstrate the utility of these methods. For example, in reactions involving the ring-opening and recyclization of pyrano[3,2-c]quinoline derivatives with various carbon nucleophiles, computational modeling has been used to detail the reaction steps. nih.gov The process typically begins with the deprotonation of the nucleophile, followed by a nucleophilic attack on the quinolinone system. nih.gov The subsequent steps can involve ring opening, cyclocondensation, and proton transfer to yield the final product. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are frequently analyzed to identify the reactive sites within the molecule. rsc.org These surfaces visually represent the charge distribution and are used to predict sites susceptible to electrophilic and nucleophilic attacks, thereby guiding the understanding of reaction mechanisms. nih.gov By calculating and visualizing the MEP, researchers can ascertain how this compound is likely to interact with other reagents.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including laser technology and optical information processing. plu.mx Computational chemistry, particularly DFT, serves as an efficient preliminary screening method to predict the NLO properties of new organic compounds, saving time and resources compared to experimental synthesis and characterization. bohrium.com

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first hyperpolarizability (β). For quinolinone derivatives, these properties are calculated using quantum chemical methods. nih.gov Theoretical investigations on similar heterocyclic compounds have shown that they possess potential for NLO applications. rsc.org The calculations are often performed in the gas phase at a specific level of theory, such as B3LYP/6-311++G(d,p), to determine the electric dipole moment (μ), polarizability, and first hyperpolarizability. nih.gov

The key to significant NLO activity is often a substantial intramolecular charge transfer. plu.mx For this compound, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (carbonyl) groups attached to the π-conjugated system suggests the potential for NLO properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. A small HOMO-LUMO energy gap (ΔE) is generally indicative of higher reactivity, lower kinetic stability, and often, a more significant NLO response. nih.gov

Below is a table illustrating typical NLO-related parameters calculated for a series of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives (compounds 2-9), which provides a comparative framework for understanding the potential properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-6.172-2.7353.437
3-5.834-3.0512.783
4-6.425-3.1593.266
5-5.888-2.2213.667
6-5.845-2.1853.660
7-5.875-2.1583.717
8-5.894-2.1473.747
9-6.076-2.0813.995

Data adapted from a study on related quinolinone derivatives. nih.gov

Thermodynamic Property Calculations

Theoretical calculations are also employed to determine the thermodynamic properties of quinolinone systems, which are vital for understanding their stability and reactivity. Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of these characteristics. nih.gov

Key parameters include the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and softness (S). Chemical hardness is a measure of resistance to deformation or change in electron distribution, with more stable compounds exhibiting greater hardness. Softness is the reciprocal of hardness and indicates a higher reactivity. nih.gov

For a series of related 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives, these parameters were computed to compare their relative stability. nih.gov For instance, a compound with a large energy gap (e.g., ΔE = 3.995 eV) and a high hardness value (η = 1.998 eV) was identified as being particularly stable compared to others in the series. nih.gov Conversely, a compound with a small energy gap (ΔE = 2.783 eV) and a high softness value (S = 0.719 eV⁻¹) was deemed to be more reactive. nih.gov

The following interactive table presents the calculated global reactivity descriptors for the same series of related quinolinone compounds, illustrating the range of these thermodynamic properties.

CompoundEnergy Gap (ΔE) (eV)Hardness (η) (eV)Softness (S) (eV⁻¹)
23.4371.7190.582
32.7831.3920.719
43.2661.6330.612
53.6671.8340.545
63.6601.8300.546
73.7171.8590.538
83.7471.8740.534
93.9951.9980.501

Data adapted from a study on related quinolinone derivatives. nih.gov

Applications in Chemical Biology and Academic Research

Development of Chemical Probes for Biological Systems

The inherent biological activity of the 4-hydroxyquinolin-2-one core makes it an attractive starting point for the development of chemical probes to investigate biological systems. While specific research on 3-hydroxy-2-methyl-1-phenylquinolin-4(1H)-one as a chemical probe is nascent, the broader class of 3-substituted-4-hydroxyquinolin-2-ones has been identified as potent antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. This antagonism is crucial for modulating excitatory neurotransmission, and compounds with this activity are invaluable tools for studying neurological processes and disorders.

The ability to interact with specific biological targets like the NMDA receptor is the primary requirement for a chemical probe. By modifying the core structure of this compound—for instance, by introducing reporter groups such as fluorophores or photoaffinity labels—researchers can design probes to visualize, identify, and quantify target proteins in complex biological samples. Such probes would be instrumental in understanding receptor distribution, trafficking, and function in both healthy and diseased states. The established structure-activity relationships within the quinolinone class provide a rational basis for designing high-affinity, selective chemical probes. acs.org

Scaffold for Novel Heterocyclic System Synthesis

The structural framework of this compound serves as a versatile scaffold for the synthesis of more complex and novel heterocyclic systems. The reactivity of the quinolinone ring system allows for various chemical transformations, leading to a diverse array of fused and substituted heterocyclic compounds.

A prominent example of this utility is the use of related pyrano[3,2-c]quinoline derivatives as precursors. Through ring-opening and subsequent recyclization reactions with various carbon nucleophiles, a range of new heterocyclic structures can be accessed. rsc.org For instance, treatment of a 4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with different reagents can yield pyridines, pyrido[1,2-a]benzimidazoles, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. rsc.org This strategy highlights the role of the quinolinone moiety as a foundational building block for generating chemical diversity.

Table 1: Synthesis of Novel Heterocycles from a Quinolinone Scaffold

Starting Material Reagent Resulting Heterocyclic System Ref
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione Cyanoacetamide Pyridine (B92270) rsc.orgnih.gov
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione 1H-Benzimidazol-2-ylacetonitrile Pyrido[1,2-a]benzimidazole rsc.org
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione 5-Amino-2,4-dihydro-3H-pyrazol-3-one Pyrazolo[3,4-b]pyridine rsc.orgnih.gov

This table is interactive. Click on the headers to sort the data.

Role in Material Science Research

The applications of quinolinone derivatives extend beyond biology into the realm of material science. Theoretical studies on heterocyclic compounds derived from quinoline (B57606) scaffolds have suggested their potential for use in nonlinear optical (NLO) applications. rsc.org NLO materials are crucial for modern technologies like optical computing and telecommunications. The electronic properties of the quinolinone ring system, which can be tuned by substitution, make it a promising candidate for the design of new organic NLO chromophores. Density Functional Theory (DFT) calculations on such systems help in predicting their molecular electrostatic potential, global reactivity, and NLO characteristics, guiding the synthesis of materials with desired properties. rsc.org

Furthermore, the quinolinone structure can participate in the formation of ordered supramolecular assemblies. The crystal structure of a closely related analog, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, reveals that molecules are connected by intermolecular O—H···O hydrogen bonds between the hydroxyl and carbonyl groups. nih.gov These specific and directional interactions lead to the formation of infinite linear chains, demonstrating the capacity of these molecules to self-assemble into higher-order structures. nih.gov This property is fundamental to crystal engineering and the development of novel materials with specific solid-state properties.

Utilization as Intermediates in Complex Molecule Synthesis

The this compound core is a valuable intermediate in multi-step syntheses of more complex molecules. The functional groups on the quinolinone ring provide reactive handles for further chemical elaboration.

For example, 4-hydroxyquinolin-2-ones can be readily halogenated at the 3-position to yield 3-bromo- (B131339) or 3-chloro- derivatives. These halogenated intermediates are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the construction of more elaborate molecular architectures. nih.gov

Additionally, the active methylene (B1212753) group at the C-3 position can participate in condensation reactions. For instance, the reaction of 4-hydroxyquinolin-2-ones with formaldehyde (B43269) or its equivalents can lead to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov These dimeric structures have been investigated for their own biological activities. The synthesis proceeds via a proposed 4-formyl-2-quinolone intermediate, which then reacts with a second molecule of the parent quinolone. nih.gov Other reactions, such as cyclocondensation of 3-acetyl-4-hydroxyquinolin-2-ones with hydrazines, can be used to construct fused heterocyclic systems like pyrazolo[4,3-c]quinolin-4(5H)-ones, which have been explored as selective enzyme inhibitors. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Hydroxyquinolin-2-one
N-methyl-D-aspartate (NMDA)
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Cyanoacetamide
1H-Benzimidazol-2-ylacetonitrile
5-Amino-2,4-dihydro-3H-pyrazol-3-one
4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one
3-bromo-1-methyl-3-phenylquinoline-2,4(1H,3H)-dione
3-chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-dione
3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one)
4-formyl-2-quinolone
3-acetyl-4-hydroxyquinolin-2-one

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future research should leverage AI and ML in the following areas:

Predictive Modeling (QSAR): Deep learning models can be trained on existing data to predict the biological activity of novel quinolinone derivatives, as has been demonstrated for aminoquinoline drugs. nih.govresearchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.govresearchgate.net

Generative Models for De Novo Design: Generative AI, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules with desired properties. azoai.comresearchgate.netwesleyan.edu These models can be conditioned to generate novel quinolinone scaffolds optimized for specific biological targets while maintaining drug-like physicochemical properties. arxiv.orgyoutube.com

Reaction Prediction and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. drugtargetreview.com This can aid chemists in identifying the most efficient and viable pathways to synthesize novel, computationally designed quinolinone derivatives.

The table below summarizes potential AI/ML models and their applications in quinolinone research.

Model TypeApplicationPotential Impact
Deep Neural Networks (DNNs)Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity. nih.govPrioritization of synthetic targets and reduction in screening costs.
Recurrent Neural Networks (RNNs)De novo molecular generation using SMILES representations. researchgate.netDiscovery of novel quinolinone scaffolds with unique properties.
Generative Adversarial Networks (GANs)Generation of molecules with specific desired attributes (e.g., high binding affinity, low toxicity). azoai.comwesleyan.eduAccelerated lead optimization and design of highly specific compounds.
Transformer-based ModelsPrediction of reaction outcomes and retrosynthetic analysis. drugtargetreview.comOptimization of synthetic routes and improved accessibility of complex derivatives.

Exploration of Novel Reaction Mechanisms and Catalysis

While classical methods for quinoline (B57606) synthesis like the Conrad-Limpach and Friedländer reactions are well-established, future research should focus on discovering novel reaction mechanisms and catalytic systems to functionalize the 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one core. mdpi.comcdnsciencepub.comnih.govwikipedia.org This will enable the creation of derivatives that are inaccessible through traditional means.

Key areas for exploration include:

C-H Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings. nih.govnih.gov Research into the regioselective C-H functionalization of the quinolinone's phenyl or benzo rings could provide direct access to a wide array of substituted analogs without the need for pre-functionalized starting materials. mdpi.comrsc.org Catalysts based on palladium, ruthenium, and cobalt have shown promise in this area. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers mild reaction conditions for a variety of chemical transformations. Its application in Minisci-type reactions has been used to synthesize chiral 3-(N-indolyl)quinolines, showcasing its potential for creating complex quinolinone derivatives. rsc.org

Nanocatalysis: The use of nanocatalysts offers advantages such as high efficiency, selectivity, and reusability, aligning with the principles of green chemistry. nih.gov Developing novel nanocatalysts for quinolinone synthesis could lead to more sustainable and economically viable manufacturing processes. rsc.org

Cascade Reactions: Designing one-pot cascade reactions that form multiple bonds in a single operation can significantly improve synthetic efficiency. Future work could aim to develop novel cascade sequences that rapidly construct complex polycyclic systems incorporating the quinolinone scaffold.

Advanced Mechanistic Studies using High-Resolution Imaging and Omics Technologies

A fundamental understanding of how this compound and its derivatives interact with biological systems is critical for their development as therapeutic agents. Future research should employ cutting-edge technologies to elucidate their mechanisms of action at a molecular and cellular level.

High-Resolution Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level insights into how these compounds bind to their protein targets. Such structural information is invaluable for understanding the basis of their activity and for guiding structure-based drug design efforts to improve potency and selectivity. acs.org

Omics Technologies: The use of proteomics, metabolomics, and transcriptomics can reveal the broader physiological impact of a compound on cells or organisms. For example, proteomics can identify changes in protein expression levels following treatment, while metabolomics can uncover alterations in metabolic pathways. These systems-level approaches can help identify novel targets, uncover mechanisms of action or resistance, and provide a more holistic view of the compound's biological effects.

Design of Next-Generation Molecular Modulators with Enhanced Selectivity and Specificity

Building on the core scaffold of this compound, a key future direction is the rational design of next-generation derivatives with superior potency and selectivity for specific biological targets. nih.gov This requires a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological evaluation.

Strategies to achieve this include:

Structure-Based Drug Design (SBDD): Using high-resolution structural data from X-ray crystallography or cryo-EM (as discussed in 7.4), new analogs can be designed to optimize interactions with the target's binding site, thereby enhancing affinity and selectivity. acs.org

Ligand-Based Drug Design: In the absence of a target structure, models such as 3D-QSAR and pharmacophore modeling can be built based on the structure-activity relationships of known active compounds. nih.gov These models can then guide the design of new molecules with predicted improvements in activity.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target. These hits can then be grown or linked to develop more potent lead compounds, a strategy that could be applied to develop novel quinolinone-based inhibitors.

The goal is to move beyond broad-spectrum activity and develop highly tailored molecules that modulate a single, disease-relevant target, thereby minimizing the potential for off-target side effects. researchgate.net

Investigation of Material Science Applications Beyond Current Scope

The unique photophysical and electronic properties of the quinoline and quinolinone ring systems suggest that their applications could extend beyond medicine into the realm of materials science. Future research should explore the potential of this compound and its derivatives in advanced materials.

Unexplored avenues include:

Organic Electronics: Functionalized quinolines have been investigated as active layers in organic field-effect transistors (OFETs), demonstrating p-channel or ambipolar behavior. rsc.orgacs.org The electronic properties of this compound could be tuned through chemical modification to develop novel organic semiconductors for applications in flexible displays and printable electronics.

Fluorescent Probes and Sensors: The inherent fluorescence of many quinoline derivatives makes them attractive candidates for chemosensors. mdpi.comnih.gov By incorporating specific binding moieties, new derivatives could be designed as highly selective and sensitive fluorescent probes for detecting metal ions, anions, or biologically important molecules. mdpi.comescholarship.org

Stimuli-Responsive Polymers: Quinolinones have been shown to undergo photodimerization, and these dimers can be thermally cleaved. This reversible behavior has been exploited to create recyclable polymer networks and coatings with reversible debonding capabilities. acs.org Incorporating the this compound moiety into polymer backbones could lead to the development of novel smart materials with applications in self-healing materials, drug delivery, and advanced coatings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one, and how are the products characterized?

  • Methodological Answer : The compound is typically synthesized via thermal condensation of malonate esters with substituted anilines. For example, diethyl phenylmalonate reacts with N-methylaniline under controlled heating (200–290°C), followed by acidification and crystallization from ethanol . Characterization involves:

  • IR spectroscopy to confirm functional groups (e.g., -OH at ~3446 cm⁻¹, C=O at ~1631 cm⁻¹) .
  • ¹H NMR to verify substituents (e.g., aromatic protons at δ 6.4–8.2 ppm, methyl groups at δ 2.6 ppm) .
  • Melting point analysis to assess purity (e.g., 222–226°C) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (-OH) and carbonyl (C=O) groups critical to the quinolinone scaffold .
  • ¹H/¹³C NMR : Resolves aromatic protons and methyl/phenyl substituents. For example, methyl groups adjacent to the quinolinone ring appear as singlets (δ 2.6–3.6 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 297 [M⁺] for derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and ORTEP be utilized in the structural analysis of this compound?

  • Methodological Answer :

  • SHELXL : Refines crystal structures using high-resolution X-ray diffraction data. For example, hydrogen bonding networks (e.g., O–H⋯O interactions at 2.65 Å) are modeled to explain packing motifs .
  • ORTEP : Visualizes anisotropic displacement parameters, critical for identifying thermal motion and disorder in the crystal lattice .
  • WinGX Suite : Integrates data processing, structure solution, and refinement workflows, enabling efficient analysis of twinned or high-symmetry crystals .

Q. What methodologies are employed to assess the antimicrobial or anticancer potential of this quinolinone derivative?

  • Methodological Answer :

  • In vitro antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Derivatives with electron-withdrawing groups show enhanced activity due to improved membrane permeability .
  • Structure-activity relationship (SAR) : Modifications at the 3-position (e.g., halogenation) correlate with increased potency by enhancing electrophilic interactions .

Q. How can researchers address contradictions in spectral data obtained from different characterization techniques?

  • Methodological Answer :

  • Cross-validation : Compare NMR, IR, and mass spectrometry data to resolve ambiguities (e.g., distinguishing tautomeric forms via ¹H NMR solvent titration) .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts, aligning experimental and theoretical data .
  • X-ray crystallography : Provides definitive structural assignments, resolving discrepancies in substituent positioning .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 4.5 hours vs. traditional 24 hours) and improves yields (93% vs. 70%) .
  • Safety Protocols : Follow guidelines for handling hazardous intermediates (e.g., use fume hoods for volatile byproducts, refer to SDS for toxicity data) .
  • Data Reproducibility : Document crystallization solvents (e.g., ethanol vs. DMF) to ensure consistent polymorph formation .

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3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one

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